molecular formula C7H10N2 B13398493 1-Ethylpyridin-2(1H)-imine

1-Ethylpyridin-2(1H)-imine

Cat. No.: B13398493
M. Wt: 122.17 g/mol
InChI Key: NRLXPVZIUXKQNM-UHFFFAOYSA-N
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Description

1-Ethylpyridin-2(1H)-imine is a heterocyclic organic compound that features a pyridine ring substituted with an ethyl group and an imine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylpyridin-2(1H)-imine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with ethylamine under basic conditions to form the corresponding ethylpyridine derivative. This intermediate can then be treated with an appropriate reagent, such as an aldehyde or ketone, to introduce the imine functionality.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylpyridin-2(1H)-imine undergoes various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of ethylpyridine amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

1-Ethylpyridin-2(1H)-imine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a ligand in coordination chemistry and can be used to study metal-ligand interactions.

    Industry: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-ethylpyridin-2(1H)-imine exerts its effects depends on its interaction with molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ethyl group may influence the compound’s lipophilicity and ability to cross biological membranes.

Comparison with Similar Compounds

    2-Ethylpyridine: Lacks the imine functionality, making it less reactive in certain chemical reactions.

    1-Methylpyridin-2(1H)-imine: Similar structure but with a methyl group instead of an ethyl group, which can affect its chemical properties and reactivity.

    2-Aminopyridine: Contains an amino group instead of an imine, leading to different reactivity and applications.

Uniqueness: 1-Ethylpyridin-2(1H)-imine is unique due to the presence of both an ethyl group and an imine group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

1-ethylpyridin-2-imine

InChI

InChI=1S/C7H10N2/c1-2-9-6-4-3-5-7(9)8/h3-6,8H,2H2,1H3

InChI Key

NRLXPVZIUXKQNM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC=CC1=N

Origin of Product

United States

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